molecular formula C18H15N5O B6530353 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1020489-31-9

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B6530353
CAS No.: 1020489-31-9
M. Wt: 317.3 g/mol
InChI Key: MBQGQUQEEFENML-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a methyl-substituted pyrazole ring via an amide bond. The benzimidazole moiety is known for its role in medicinal chemistry, particularly in kinase inhibition and DNA intercalation, while the pyrazole-carboxamide group contributes to hydrogen bonding and solubility modulation.

Synthesis: The compound can be synthesized using carbodiimide-mediated coupling (e.g., EDCI/HOBt) between N1-methylpyrazole-3-carboxylic acid and 2-(1H-benzimidazol-2-yl)aniline in anhydrous DMF, followed by purification via column chromatography . This method yields high-purity products, as confirmed by NMR, elemental analysis, and melting point determination.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-23-11-10-16(22-23)18(24)21-13-7-3-2-6-12(13)17-19-14-8-4-5-9-15(14)20-17/h2-11H,1H3,(H,19,20)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQGQUQEEFENML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro assays demonstrated that it effectively reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 0.08 µM .

2. Anti-inflammatory Effects

This compound has also exhibited anti-inflammatory properties. In animal models, it reduced carrageenan-induced paw edema, suggesting its potential as an anti-inflammatory agent. The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes relevant to disease pathology. For example, it was found to inhibit monoamine oxidases (MAOs) with notable selectivity, showcasing a potential role in treating neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeEffectiveness (IC50)Reference
Anticancer (MCF-7)0.08 µM
Anti-inflammatorySignificant reduction
MAO InhibitionSelective inhibitor

Case Study 1: Anticancer Efficacy

A study conducted by Tewari et al. (2014) explored the anticancer efficacy of various pyrazole derivatives, including our compound of interest. The results indicated that this compound significantly inhibited tumor growth in xenograft models, demonstrating its potential for further development as an anticancer therapeutic .

Case Study 2: Anti-inflammatory Mechanism

In a study focusing on inflammatory pathways, the compound was administered in a carrageenan-induced rat model. Results showed a marked decrease in paw swelling compared to control groups, indicating effective anti-inflammatory action mediated through COX inhibition .

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural analogs, their substituents, and observed properties:

Compound Name Substituents/Modifications Key Properties/Effects Reference
Target Compound Benzimidazole-phenyl, methyl-pyrazole Moderate solubility, kinase inhibition
N-(Benzimidazol-2-yl)arylpyrazole-3-carboxamides (Compounds 1–6, ) Aryl groups (e.g., phenyl, substituted phenyl) on pyrazole Enhanced inhibitory activity against specific kinases; aryl substituents improve lipophilicity
N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamides () Benzylhydroxylamine, substituted phenyl Hydroxylamine group increases reactivity in metal chelation; potential for radical scavenging
Phenoxymethyl-triazole-thiazole derivatives (e.g., Compound 9c, ) Triazole-thiazole, phenoxymethyl Improved docking scores in enzyme targets (e.g., α-glucosidase) due to extended π-π interactions
N-[2-(1-Pyrazolyl)benzyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide () Dual pyrazole, hydroxyphenyl Hydroxyl group enhances hydrogen bonding; dual pyrazole increases thermal stability
N-[2-(1H-Benzodiazol-2-yl)phenyl]-3-bromobenzamide () Bromine substitution on benzamide Bromine increases molecular weight (392.26 g/mol) and alters electronic density, potentially improving halogen bonding
Chromene-carboxamide derivative () Chromene ring, dimethoxyphenyl Extended conjugation enhances UV absorption; fluorescence properties suitable for imaging applications

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